molecular formula C22H20N2O3S B2866251 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946370-29-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2866251
CAS No.: 946370-29-2
M. Wt: 392.47
InChI Key: BCUKRGBMJYITHQ-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound that is part of the 1,2,3,4-tetrahydroquinoline family . This family of compounds is known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of such compounds often involves domino reactions, which are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .

Scientific Research Applications

Anticancer Activity

Substituted 1,2,3,4-tetrahydroisoquinolines, which share structural similarities with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have been synthesized and evaluated as potential anticancer agents. These compounds exhibit potent cytotoxic activities against various cancer cell lines, including breast cancer cells. The synthesis process involves modifications on the phenyl ring to introduce groups with different electronic, steric, and lipophilic properties, leading to compounds with enhanced anticancer activity (Redda, Gangapuram, & Ardley, 2010).

Tubulin Polymerization Inhibition

Another study reports the discovery of 7-aroyl-aminoindoline-1-benzenesulfonamides as a novel class of potent antitubulin agents. These compounds effectively inhibit tubulin polymerization by binding to the colchicine binding site of microtubules, demonstrating significant potential as anticancer agents due to their ability to inhibit human cancer cell growth across various lines, including resistant cancer lines (Chang et al., 2006).

Catalytic Applications

N-(Quinoline-8-yl-aryl)benzenesulfonamides have been used to synthesize half-sandwich ruthenium complexes, which serve as efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This application highlights the potential of such compounds in facilitating chemical transformations, making them valuable tools in synthetic organic chemistry (Dayan et al., 2013).

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides, including compounds structurally related to this compound, have been designed to target human carbonic anhydrases (hCAs). These studies focus on improving selectivity towards druggable isoforms by introducing hydrophobic or hydrophilic functionalities. Some derivatives exhibit remarkable inhibition of brain-expressed hCA VII, offering insights into the development of new inhibitors for therapeutic applications (Bruno et al., 2017).

Mass Spectrometry Analysis

Research into the synthesis and fragmentation pathways of N-(quinolin-8-yl)benzenesulfonamide derivatives has provided a method for analyzing and confirming the structures of these compounds. This work is crucial for understanding the behavior of such derivatives under electrospray ionization mass spectrometry, aiding in the identification and characterization of new compounds in drug discovery and development processes (Chen Bin, 2015).

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUKRGBMJYITHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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